molecular formula C9H5BrCl2N2O B1445579 6-Bromo-2,4-dichloro-8-methoxyquinazoline CAS No. 864292-36-4

6-Bromo-2,4-dichloro-8-methoxyquinazoline

Cat. No. B1445579
CAS RN: 864292-36-4
M. Wt: 307.96 g/mol
InChI Key: SKBFVHGHVQYHSR-UHFFFAOYSA-N
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Description

6-Bromo-2,4-dichloro-8-methoxyquinazoline (6-Br-2,4-DCHQ) is a synthetic compound that has been widely used in scientific research for its potential applications in medicinal chemistry, drug discovery, and biochemical research. It is a quinazoline derivative that is composed of a bromine atom attached to a 2,4-dichloro-8-methoxyquinazoline ring. 6-Br-2,4-DCHQ is a highly versatile compound that has been used in a variety of research applications, including cancer research, drug discovery, and biochemical studies.

Scientific Research Applications

Organic Synthesis

6-Bromo-2,4-dichloro-8-methoxyquinazoline: is a valuable intermediate in organic synthesis . Its halogenated structure makes it a versatile building block for constructing more complex molecules through various organic reactions, such as nucleophilic substitutions and coupling reactions. Researchers utilize it to synthesize novel organic compounds with potential applications in medicinal chemistry and material science.

Pharmaceuticals

In the pharmaceutical industry, this compound serves as a precursor in the synthesis of a wide range of therapeutic agents . Its incorporation into drug molecules can enhance their pharmacokinetic properties, such as increased membrane permeability and metabolic stability. It’s particularly useful in the development of kinase inhibitors, which are a class of drugs that regulate cell signaling pathways.

Agrochemical Research

The compound’s role in agrochemical research is significant due to its potential to create new pesticides and herbicides . Its chemical structure can be modified to produce compounds that target specific enzymes or receptors in pests, offering a way to protect crops with minimal environmental impact.

Dyestuff Industry

In the dyestuff industry, 6-Bromo-2,4-dichloro-8-methoxyquinazoline is used as an intermediate for synthesizing dyes and pigments . These dyes have applications in textiles, inks, and coatings, providing colorfast and vibrant hues.

Material Science

Researchers in material science explore the use of this compound in creating advanced materials . Its incorporation into polymers can impart desirable properties like flame retardancy or UV resistance, making it valuable for developing new materials with enhanced performance characteristics.

Analytical Chemistry

Due to its distinct chemical structure, 6-Bromo-2,4-dichloro-8-methoxyquinazoline can be used as a standard or reagent in analytical methods such as HPLC and LC-MS . It helps in the quantification and identification of substances within complex mixtures, aiding in various research and quality control processes.

Storage Conditions: To maintain its integrity, 6-Bromo-2,4-dichloro-8-methoxyquinazoline should be stored under specific conditions to prevent degradation. It requires an inert atmosphere and should be kept in a freezer at temperatures below -20°C .

properties

IUPAC Name

6-bromo-2,4-dichloro-8-methoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrCl2N2O/c1-15-6-3-4(10)2-5-7(6)13-9(12)14-8(5)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBFVHGHVQYHSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1N=C(N=C2Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrCl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743555
Record name 6-Bromo-2,4-dichloro-8-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2,4-dichloro-8-methoxyquinazoline

CAS RN

864292-36-4
Record name 6-Bromo-2,4-dichloro-8-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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